molecular formula C13H21N3O2S B8326332 tert-Butyl 3-(methyl(thiazol-2-yl)amino)pyrrolidine-1-carboxylate

tert-Butyl 3-(methyl(thiazol-2-yl)amino)pyrrolidine-1-carboxylate

Cat. No. B8326332
M. Wt: 283.39 g/mol
InChI Key: YTERLEAGTUGMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07871999B2

Procedure details

A solution of 8.73 g (32.4 mmol) of tert.-butyl 3-(thiazol-2-ylamino)pyrrolidine-1-carboxylate (synthesis described in Example 11) in MeCN (120 ml) was combined with 1.56 g (38.9 mmol, 60% strength in mineral oil) of sodium hydride and stirred for 30 min at RT. 4.04 ml (64.8 mmol) of iodomethane were then added and stirring was continued for a further 3 h at RT. After addition of a conc. aq. NH4OH soln. (30 ml), the phases were separated and the aqueous phase was extracted with EA. The collected organic phases were dried over MgSO4, filtered and evaporated under a vacuum. 3.16 g (11.2 mmol, 34%) of tert.-butyl 3-(methyl(thiazol-2-yl)amino)pyrrolidine-1-carboxylate were obtained by CC (chloroform/EA 20:1) with the residue.
Name
chloroform EA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.73 g
Type
reactant
Reaction Step Two
Quantity
1.56 g
Type
reactant
Reaction Step Three
Quantity
4.04 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
120 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][CH:7]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8]1.[H-].[Na+].I[CH3:22].[NH4+].[OH-]>CC#N.C(Cl)(Cl)Cl.CC(=O)OCC>[CH3:22][N:6]([C:2]1[S:1][CH:5]=[CH:4][N:3]=1)[CH:7]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8]1 |f:1.2,4.5,7.8|

Inputs

Step One
Name
chloroform EA
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CC(OCC)=O
Step Two
Name
Quantity
8.73 g
Type
reactant
Smiles
S1C(=NC=C1)NC1CN(CC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
1.56 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
4.04 mL
Type
reactant
Smiles
IC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Six
Name
Quantity
120 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for a further 3 h at RT
Duration
3 h
CUSTOM
Type
CUSTOM
Details
(30 ml), the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under a vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C1CN(CC1)C(=O)OC(C)(C)C)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.2 mmol
AMOUNT: MASS 3.16 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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